Rubomycin H

anthracycline characterization field desorption mass spectrometry structural confirmation

Rubomycin H is a naturally occurring anthracycline antibiotic isolated from Streptomyces coeruleorubidus, structurally authenticated as 3′-N-carbmethoxydaunomycin (N-carboxydaunorubicin methyl ester). It belongs to the daunorubicin-type anthracycline class, characterized by a tetracyclic quinone-aglycone (daunomycinone) glycosylated with a modified amino sugar (3′-N-(methoxycarbonyl)daunosamine).

Molecular Formula C29H31NO12
Molecular Weight 585.6 g/mol
CAS No. 38942-79-9
Cat. No. B1680249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRubomycin H
CAS38942-79-9
Synonymsdaunomycin, N-carbmethoxy-
daunorubicin, N-carbmethoxy-
rubomycin H
Molecular FormulaC29H31NO12
Molecular Weight585.6 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)OC)O
InChIInChI=1S/C29H31NO12/c1-11-23(32)15(30-28(37)40-4)8-18(41-11)42-17-10-29(38,12(2)31)9-14-20(17)27(36)22-21(25(14)34)24(33)13-6-5-7-16(39-3)19(13)26(22)35/h5-7,11,15,17-18,23,32,34,36,38H,8-10H2,1-4H3,(H,30,37)
InChIKeyUREDLESXYCYDOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Rubomycin H (CAS 38942-79-9) – Structural Identity and Baseline Characteristics for Research Procurement


Rubomycin H is a naturally occurring anthracycline antibiotic isolated from Streptomyces coeruleorubidus, structurally authenticated as 3′-N-carbmethoxydaunomycin (N-carboxydaunorubicin methyl ester) . It belongs to the daunorubicin-type anthracycline class, characterized by a tetracyclic quinone-aglycone (daunomycinone) glycosylated with a modified amino sugar (3′-N-(methoxycarbonyl)daunosamine) . The molecular formula is C29H31NO12 (MW 585.56 g/mol), and the compound is distinct from its closest natural analog, rubomycin F (3′-N-carbethoxydaunomycin), by a single methylene unit in the N-acyl group .

Rubomycin H (CAS 38942-79-9) – Why In-Class Analogs Cannot Be Substituted Without Quantitative Justification


Anthracyclines sharing the daunomycinone core are frequently incorrectly assumed to be functionally interchangeable; however, the 3′-N-substitution on the daunosamine sugar directly governs key molecular properties including lipophilicity, DNA intercalation kinetics, and susceptibility to resistance mechanisms . Rubomycin H (3′-N-carbmethoxy) differs from daunorubicin (3′-NH2) by the replacement of a basic amine with a neutral carbamate, and from rubomycin F (3′-N-carbethoxy) by a single methylene group, producing measurable shifts in chromatographic retention, antimicrobial potency, and physicochemical stability . These differences are quantifiable (see Section 3) and render generic “anthracycline” substitution scientifically invalid without explicit comparative data.

Rubomycin H (CAS 38942-79-9) – Quantitative Comparative Evidence for Procurement Decision-Making


Evidence 1: Mass Spectrometry Differentiation of Rubomycin H from Rubomycin F and Daunorubicin

Field desorption mass spectrometry (FD-MS) provides unambiguous molecular weight confirmation. Rubomycin H exhibited an [M+H]+ ion at m/z 586, consistent with the calculated mass for C29H32NO12 (586) . In the same study, rubomycin F gave m/z 600 (C30H34NO12) and daunorubicin (rubomycin C) gave m/z 528 . The 14-mass-unit decrement relative to rubomycin F reflects the replacement of an ethoxycarbonyl group with a methoxycarbonyl group, and the +58-mass-unit increment relative to daunorubicin reflects the carbamate substitution at the 3′-amino position.

anthracycline characterization field desorption mass spectrometry structural confirmation

Evidence 2: Chromatographic Resolution of Rubomycin H from Daunorubicin and Rubomycin F in Three Orthogonal TLC Systems

Thin-layer chromatography on silica gel (Kieselgel 60) in three solvent systems yields unambiguous Rf differentiation . In system I (chloroform-benzene-MeOH 20:2:3), Rubomycin H runs at Rf 0.57, compared to 0.62 for rubomycin F and 0.11 for daunorubicin. In system II (20:1:2), the values are 0.54, 0.72, and 0.06, respectively. In system III (CHCl3-MeOH 10:1), Rubomycin H gives Rf 0.81, rubomycin F 0.88, and daunorubicin 0.16. The consistently lower Rf of Rubomycin H relative to rubomycin F reflects the marginally higher polarity of the N-carbmethoxy group.

TLC analysis anthracycline purity chromatographic fingerprint

Evidence 3: Differential Antimicrobial Activity of Rubomycin H vs. Rubomycin F Against Gram-Positive Type Strains

Broth dilution MIC assays against four bacterial type strains reveal that Rubomycin H is consistently more potent than rubomycin F . Against Bacillus subtilis ATCC 6633, MICs were 4.15 μg/mL (Rubomycin H) vs. 8.30 μg/mL (rubomycin F), representing a 2.0‑fold advantage. For Micrococcus luteus ATCC 9341, the difference was 5.4‑fold (0.78 vs. 4.20 μg/mL). Similar trends were observed for Staphylococcus aureus ATCC 21027 (4.20 vs. 6.00 μg/mL, 1.4‑fold) and Escherichia coli ATCC 25922 (16.60 vs. 33.03 μg/mL, 2.0‑fold).

antimicrobial activity MIC determination anthracycline antibiotic

Evidence 4: Melting Point and Thermal Stability Distinction Between Rubomycin H and Rubomycin F

The melting point (decomposition) serves as a simple purity indicator. Rubomycin H melts with decomposition at 163–166°C, whereas rubomycin F decomposes at a significantly lower temperature, 145–148°C . This 18°C difference is compatible with the stronger intermolecular hydrogen-bonding network accessible to the N-carbmethoxy substituent.

melting point thermal stability solid-state characterization

Evidence 5: UV-Vis Spectroscopic Signatures Differentiating Rubomycin H from Rubomycin F

Both compounds share the daunomycinone chromophore, but the N-acyl group induces subtle intensity differences in the visible absorption bands. Rubomycin H exhibits λmax (E1%1cm) values of 482 nm (162), 495 nm (182), and 534 nm (72), while rubomycin F yields 482 nm (153), 495 nm (172), and 534 nm (68) . The extinction coefficient at 495 nm is 5.8% higher for Rubomycin H, enabling direct spectrophotometric differentiation when normalized to mass concentration.

UV-Vis spectroscopy anthracycline chromophore extinction coefficient

Evidence 6: NMR Chemical Shift Distinctions at the 3′-Position Confirming N-Carbmethoxy vs. N-Carbethoxy and Free Amine

The 3′-proton resonance is the most diagnostic NMR feature. In CDCl3, Rubomycin H shows 3′-H at δ 3.88 and the carbamate NH at δ 5.12, compared to δ 3.90 and δ 5.12 for rubomycin F, and δ 3.08 and δ 5.06 for daunorubicin . The downfield shift of 3′-H by approximately 0.8 ppm relative to daunorubicin confirms acylation of the 3′-amino group, while the near-identity of the NH shift between Rubomycin H and rubomycin F distinguishes the carbamate series from the free amine.

NMR spectroscopy chemical shift structural elucidation

Rubomycin H (CAS 38942-79-9) – Evidence-Backed Application Scenarios for Research and Industrial Use


Scenario 1: Reference Standard for Anthracycline Biosynthetic Pathway Elucidation in Streptomyces spp.

Rubomycin H, as a naturally occurring 3′-N-carbmethoxy derivative of daunorubicin, serves as a key intermediate marker in the biosynthetic pathway leading to rubomycin F and higher-order acyl derivatives. Its unique MS (m/z 586) and TLC signature (Rf 0.57 in system I) allow researchers to track pathway engineering efforts in Streptomyces coeruleorubidus fermentation broths, distinguishing it from the dominant daunorubicin peak (Rf 0.11) and the ethyl analog rubomycin F (Rf 0.62).

Scenario 2: Antimicrobial Screening Workflows Requiring Differentiated Gram-Positive Potency

For natural product screening cascades targeting Gram-positive pathogens, Rubomycin H provides a 2–5.4‑fold greater MIC potency than rubomycin F against B. subtilis and M. luteus type strains . This difference is sufficient to alter hit-identification thresholds in phenotypic screens and makes Rubomycin H the preferred positive control when comparing N-acyl-anthracycline series.

Scenario 3: Physicochemical QC Reference for N-Carbmethoxy Anthracycline Analogs

The melting point (163–166°C dec), UV extinction profile (E1%1cm 495 nm = 182), and 1H NMR 3′-H shift (δ 3.88) collectively define a physicochemical fingerprint that can be used as a release specification for semi-synthetic or biosynthetically produced N-carbmethoxy-anthracyclines . This supports QA/QC workflows in laboratories synthesizing or isolating daunorubicin derivatives.

Scenario 4: Structural Biology Studies Comparing Anthracycline-DNA Binding Modes

The neutral carbamate at the 3′-position eliminates the formal positive charge present on the daunosamine nitrogen of daunorubicin, altering the electrostatic component of DNA intercalation. Researchers designing comparative biophysical studies (e.g., SPR, ITC, or X-ray crystallography of drug-DNA complexes) can source Rubomycin H as the N-carbmethoxy benchmark, with the NMR and MS data in providing batch-to-batch identity assurance essential for reproducible binding data.

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